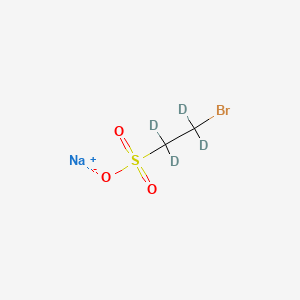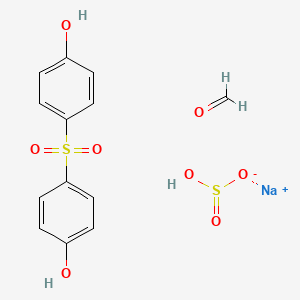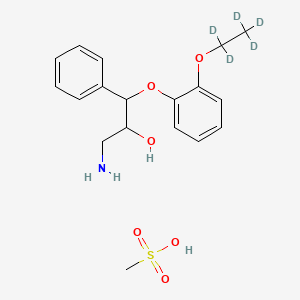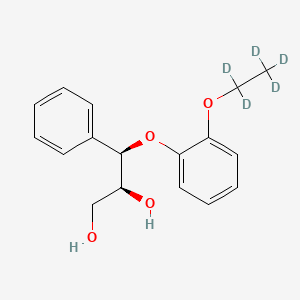
Sodium Bromoethanesulfonate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Bromoethanesulfonate-d4 is a deuterated analog of Sodium Bromoethanesulfonate, characterized by the replacement of hydrogen atoms with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C2D4BrNaO3S, and it has a molecular weight of 215.04 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Bromoethanesulfonate-d4 can be synthesized through the reaction of deuterated ethanol with sulfur trioxide to form deuterated ethanesulfonic acid. This intermediate is then brominated using bromine or a brominating agent to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Bromoethanesulfonate-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide yields ethanesulfonic acid, while reaction with potassium cyanide produces ethanesulfonitrile .
Wissenschaftliche Forschungsanwendungen
Sodium Bromoethanesulfonate-d4 has a wide range of applications in scientific research:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and modifications.
Methanogenesis Inhibition: It acts as an inhibitor of methanogenesis, making it useful in studies related to anaerobic digestion and biogas production.
Metabolic Studies: The compound is used to investigate metabolic pathways and enzyme activities, particularly in microbial cultures.
Wirkmechanismus
The primary mechanism of action of Sodium Bromoethanesulfonate-d4 involves the inhibition of methanogenesis. It acts as a structural analog of 2-mercaptoethanesulfonate (coenzyme M), inhibiting the growth of methanogenic archaea by interfering with their metabolic pathways. This inhibition leads to the accumulation of intermediates like formate and acetate, which can be analyzed to understand the metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-chloroethanesulfonate
- 3-Bromopropanesulfonic acid sodium salt
- Sodium methanesulfonate
Comparison: Sodium Bromoethanesulfonate-d4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Compared to Sodium 2-chloroethanesulfonate, it has a different halogen atom, which can influence its reactivity and applications. The presence of deuterium atoms also provides advantages in nuclear magnetic resonance (NMR) spectroscopy, offering clearer and more distinct signals .
Eigenschaften
IUPAC Name |
sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-PBCJVBLFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662192 |
Source


|
| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189914-19-9 |
Source


|
| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)


